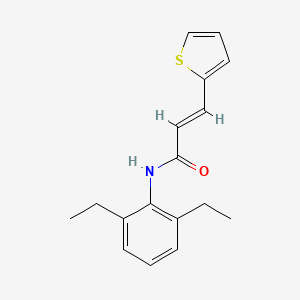
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EAPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. EAPPC belongs to the class of pyrazole derivatives and has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not well understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-1β, suggesting its anti-inflammatory activity. This compound has also been found to reduce fever and pain in animal models, indicating its antipyretic and analgesic effects.
实验室实验的优点和局限性
One of the major advantages of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. Additionally, this compound exhibits significant biological activities at low concentrations, making it a cost-effective option for drug development. However, this compound has also been found to exhibit some limitations, including its poor solubility in water, which may limit its bioavailability.
未来方向
Several future directions for the research on ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential of this compound as an anticancer agent needs to be explored further, including its efficacy against different types of cancer cells. Thirdly, the development of novel drug delivery systems for this compound may overcome its limitations in terms of solubility and bioavailability. Finally, the safety and toxicity of this compound need to be evaluated thoroughly to ensure its clinical applicability.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its ease of synthesis and cost-effectiveness make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action, explore its potential as an anticancer agent, and overcome its limitations in terms of solubility and bioavailability.
合成方法
The synthesis of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl acetoacetate, phenylhydrazine, and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, resulting in the formation of this compound as a white crystalline solid.
科学研究应用
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. This compound has also been found to exhibit significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.
属性
IUPAC Name |
ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVVNXIMYDBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)
![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)